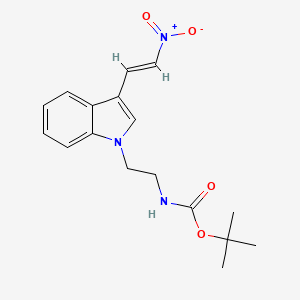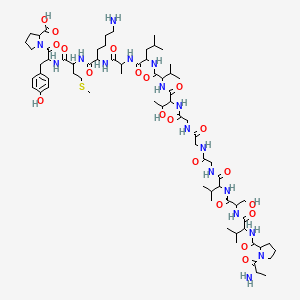
6-Methyl-2-(m-tolyl)quinazoline-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(m-tolyl)quinazoline-4-thiol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound features a quinazoline core with a methyl group at the 6th position, a m-tolyl group at the 2nd position, and a thiol group at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(m-tolyl)quinazoline-4-thiol typically involves the reaction of 2-amino benzyl amine with various reagents. One common method includes the use of di-tert-butyl dicarbonate in acetonitrile, followed by stirring at room temperature for 12 hours . Another approach involves the reaction of 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in the presence of chloro acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-(m-tolyl)quinazoline-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The methyl and m-tolyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-2-(m-tolyl)quinazoline-4-thiol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-(m-tolyl)quinazoline-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The quinazoline core can interact with various receptors and enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
6-Methylquinazoline-2,4-dione: Lacks the thiol group but shares the quinazoline core.
2,4,6-Trisubstituted quinazoline derivatives: These compounds have different substituents but share the quinazoline scaffold.
Uniqueness
6-Methyl-2-(m-tolyl)quinazoline-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H14N2S |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
6-methyl-2-(3-methylphenyl)-1H-quinazoline-4-thione |
InChI |
InChI=1S/C16H14N2S/c1-10-4-3-5-12(8-10)15-17-14-7-6-11(2)9-13(14)16(19)18-15/h3-9H,1-2H3,(H,17,18,19) |
Clave InChI |
HDTIUDJPGAIHOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2)C=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B12310326.png)



![Methyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B12310344.png)


![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12310355.png)
![11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzo[h][2]benzoxepin-1-one](/img/structure/B12310360.png)



![rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride](/img/structure/B12310386.png)
